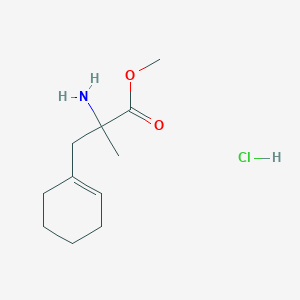

Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride” is a complex organic compound. It contains a cyclohexenyl group, which is derived from cyclohexene, a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . The compound also contains an amino group and a methylpropanoate group .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride” are not available, cyclohexenone, a related compound, can be prepared from phenol by Birch reduction . Additionally, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of related compounds, focusing on their potential as ligands in metal complexes. For example, the synthesis, characterization, and evaluation of antioxidant and selective xanthine oxidase inhibitory studies of transition metal complexes of novel amino acid bearing Schiff base ligand have been explored. These compounds exhibit notable xanthine oxidase inhibitory activities, highlighting their potential therapeutic applications (Ikram et al., 2015).

Chemical Transformations and Biological Activities

Enaminones and their derivatives have been synthesized and assessed for various biological activities, including anti-inflammatory and analgesic effects. These studies underscore the chemical versatility and potential biomedical applications of such compounds (Sondhi et al., 2008).

Catalytic and Synthetic Applications

The development of novel N-(α-Bromoacyl)-α-amino esters and their potential as catalysts in chemical reactions have been investigated. This research outlines their synthesis, structural characterization, and preliminary biological activity screening, demonstrating the compounds' limited cytotoxicity and suggesting their utility in prodrug development (Yancheva et al., 2015).

Anticancer Drug Research

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, with in vitro cytotoxicity studies revealing their potential as anticancer drugs. Such research highlights the application of related chemical structures in the development of new therapeutic agents (Basu Baul et al., 2009).

Heterocyclic System Synthesis

Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized in the synthesis of various heterocyclic systems, such as fused pyrimidinones. This demonstrates the compound's utility in creating complex chemical structures with potential pharmaceutical applications (Toplak et al., 1999).

properties

IUPAC Name |

methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h6H,3-5,7-8,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEJBOCHKYJMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CCCCC1)(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)

![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)

![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)